N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, a methoxy group attached to a benzene ring, and a methyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as 3-chloropropane-1-thiol, under basic conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Amide Formation: The sulfone is then reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the oxidation step and large-scale chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the methoxy group or the benzene ring.
Reduction: The sulfone group can be reduced back to the sulfide under strong reducing conditions.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products with additional oxygen functionalities.
Reduction: Products with a sulfide group instead of a sulfone.
Substitution: Products with different substituents on the benzene ring.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins, potentially inhibiting or modulating their activity. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar tetrahydrothiophene ring and sulfone group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide: Features a similar core structure but with different substituents on the benzene ring.
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the benzene ring and the methyl group on the nitrogen atom differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity profiles.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-14(11-7-8-19(16,17)9-11)13(15)10-3-5-12(18-2)6-4-10/h3-6,11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLNYDLIXQMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.